molecular formula C10H6BrF3N2O B1517687 5-Bromo-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile CAS No. 1092352-29-8

5-Bromo-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile

Cat. No. B1517687
CAS RN: 1092352-29-8
M. Wt: 307.07 g/mol
InChI Key: PSVDAKTZPYVWBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile (BHN) is a synthetic compound with a wide range of applications in scientific research. BHN has been used in numerous studies for its unique chemical and biological properties, including its ability to act as a ligand for metal ions, its ability to act as a catalyst in various reactions, and its ability to bind to proteins and other molecules. BHN has also been studied for its potential as an enzyme inhibitor, a therapeutic agent, and as a drug delivery system.

Scientific Research Applications

Antiprotozoal Activity

Research on compounds structurally related to the mentioned chemical, such as nicotinamidine derivatives, has demonstrated significant antiprotozoal activity. These compounds have been evaluated for activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, showing promising results as potential treatments for diseases like sleeping sickness and malaria (Ismail et al., 2003).

Herbicide Resistance in Transgenic Plants

Research involving bromoxynil, a molecule with a bromo-nitrile group similar to the one in the query, focuses on conferring herbicide resistance to plants. A specific gene encoding a nitrilase capable of detoxifying bromoxynil was introduced into tobacco plants, providing resistance to the herbicide. This demonstrates an agricultural application of bromo-nitrile chemistry in creating herbicide-resistant crops (Stalker, Mcbride, Malyj, 1988).

Polymer Synthesis for Piezoelectric Applications

Polymers incorporating multicyanocyclopropane functionalities in the pendant group have been synthesized for potential use in piezoelectric devices. These polymers, derived from reactions involving bromomalononitrile, demonstrate the relevance of bromo- and cyano-containing compounds in materials science (Lee, Jin, Park, 2000).

Biotransformation and Environmental Degradation

Studies on bromoxynil also shed light on the biotransformation and environmental degradation pathways of halogenated aromatic nitriles. Anaerobic degradation of bromoxynil, which involves reductive debromination to cyanophenol and further to phenol, highlights the environmental fate of such compounds (Knight, Berman, Häggblom, 2003).

Synthesis of Ligand Materials for OLEDs

One study mentions the synthesis of nicotinamide derivatives through a one-pot method, highlighting the versatility of nicotinonitrile compounds in creating materials for organic light-emitting diodes (OLEDs) (Zhou Yuyan, 2014).

properties

IUPAC Name

5-bromo-6-cyclopropyl-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3N2O/c11-7-6(10(12,13)14)5(3-15)9(17)16-8(7)4-1-2-4/h4H,1-2H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVDAKTZPYVWBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=C(C(=O)N2)C#N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile
Reactant of Route 3
Reactant of Route 3
5-Bromo-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile
Reactant of Route 4
Reactant of Route 4
5-Bromo-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile
Reactant of Route 5
Reactant of Route 5
5-Bromo-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile
Reactant of Route 6
5-Bromo-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.